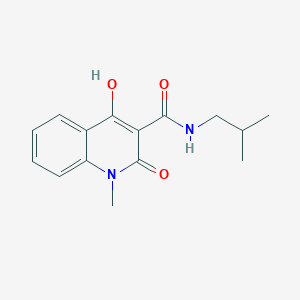
3,3'-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is an organic compound with the molecular formula C16H18O5 and a molecular weight of 290.319 g/mol . This compound is characterized by the presence of a naphthalene ring system that is partially hydrogenated, along with two propanoic acid groups attached to the naphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method involves the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further chemical reactions to introduce the propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes, often using supported metal catalysts such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to ensure efficient hydrogenation and subsequent functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or electrophiles under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A related compound with a similar naphthalene core but lacking the propanoic acid groups.
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Another similar compound with a single carboxylate group.
Uniqueness
3,3’-(1-Oxo-1,2,3,4-tetrahydronaphthalene-2,2-diyl)dipropanoic acid is unique due to the presence of two propanoic acid groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
| 61555-24-6 | |
Formule moléculaire |
C16H18O5 |
Poids moléculaire |
290.31 g/mol |
Nom IUPAC |
3-[2-(2-carboxyethyl)-1-oxo-3,4-dihydronaphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C16H18O5/c17-13(18)6-9-16(10-7-14(19)20)8-5-11-3-1-2-4-12(11)15(16)21/h1-4H,5-10H2,(H,17,18)(H,19,20) |
Clé InChI |
MOGCSEHNUALSOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2=CC=CC=C21)(CCC(=O)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]furan-2-carboxamide](/img/structure/B12000267.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12000281.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000295.png)
![(2E)-N-(2,6-diisopropylphenyl)-3-[4-(hexyloxy)-3-methoxyphenyl]-2-propenamide](/img/structure/B12000300.png)
![4-[2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoic acid](/img/structure/B12000306.png)

![2-(4-Chlorobenzyl)-1-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000320.png)
![2-(4-chlorophenyl)-N'-[(E)-2-thienylmethylidene]-4-quinolinecarbohydrazide](/img/structure/B12000327.png)

